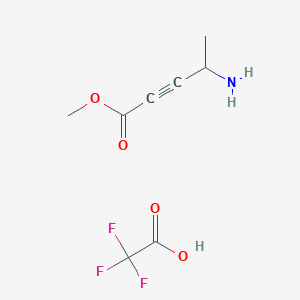
Methyl 4-aminopent-2-ynoate; trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-aminopent-2-ynoate; trifluoroacetic acid is a compound with the molecular formula C7H11NO2.C2HF3O2. It is known for its unique chemical structure, which includes an amino group and a trifluoroacetate group. This compound is used in various scientific research applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-aminopent-2-ynoate; trifluoroacetic acid typically involves the reaction of methyl 4-aminopent-2-ynoate with trifluoroacetic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The product is usually purified through crystallization or other separation techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-aminopent-2-ynoate; trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amines or other derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce different amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
Methyl 4-aminopent-2-ynoate; trifluoroacetic acid is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-aminopent-2-ynoate; trifluoroacetic acid involves its interaction with molecular targets and pathways in biological systems. The amino group and trifluoroacetate group play crucial roles in its reactivity and interactions. The compound can form various intermediates and products that exert specific effects on molecular targets, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-aminopent-2-ynoate
- Trifluoroacetic acid
- Methyl 4-amino-4-methylpent-2-ynoate
Uniqueness
Methyl 4-aminopent-2-ynoate; trifluoroacetic acid is unique due to the presence of both the amino group and the trifluoroacetate group in its structure. This combination imparts distinct reactivity and properties, making it valuable for various scientific research applications. The compound’s versatility and ability to undergo multiple types of reactions set it apart from similar compounds.
Propiedades
Fórmula molecular |
C8H10F3NO4 |
|---|---|
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
methyl 4-aminopent-2-ynoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9NO2.C2HF3O2/c1-5(7)3-4-6(8)9-2;3-2(4,5)1(6)7/h5H,7H2,1-2H3;(H,6,7) |
Clave InChI |
MZIRMOJQDCRBIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC(=O)OC)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



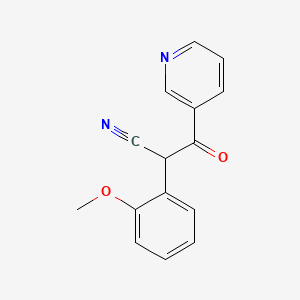
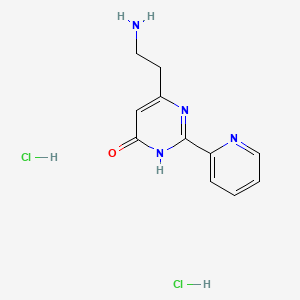
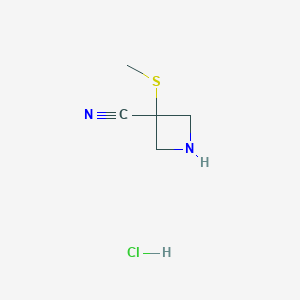

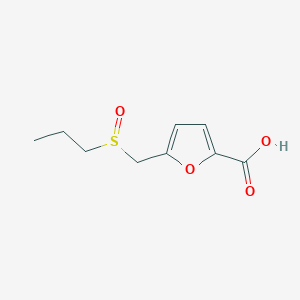
![2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13503783.png)


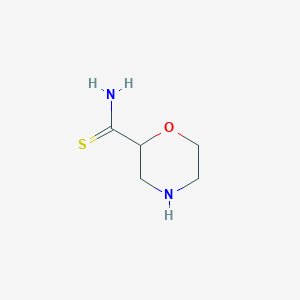
![6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B13503824.png)
amine hydrochloride](/img/structure/B13503830.png)
![({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride](/img/structure/B13503837.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13503839.png)
